molecular formula C12H17NO B1336027 (1-Benzylpyrrolidin-3-yl)methanol CAS No. 5731-17-9

(1-Benzylpyrrolidin-3-yl)methanol

Cat. No. B1336027
CAS RN: 5731-17-9
M. Wt: 191.27 g/mol
InChI Key: QPQQBJDSKDWQMJ-UHFFFAOYSA-N
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Description

“(1-Benzylpyrrolidin-3-yl)methanol” is a chemical compound with the empirical formula C12H17NO . It is a heterocyclic building block . The molecular weight of this compound is 191.27 .


Molecular Structure Analysis

The molecular structure of “(1-Benzylpyrrolidin-3-yl)methanol” can be represented by the SMILES string OCC1CCN(C1)Cc2ccccc2 . The InChI key for this compound is QPQQBJDSKDWQMJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-Benzylpyrrolidin-3-yl)methanol” is a solid compound . The density of this compound is 1.1±0.1 g/cm3 . The boiling point is 274.9±15.0 °C at 760 mmHg .

Scientific Research Applications

Catalyst in Organic Synthesis

A key application of (1-Benzylpyrrolidin-3-yl)methanol derivatives is as a catalyst in organic synthesis. For instance, a ligand based on this compound has been used to catalyze Huisgen 1,3-dipolar cycloadditions, offering advantages like low catalyst loadings, short reaction times at room temperature, and compatibility with various functional groups (Ozcubukcu et al., 2009).

Enantioselective Synthesis

In the field of enantioselective synthesis, compounds derived from (1-Benzylpyrrolidin-3-yl)methanol have been employed. For example, (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol has been used as a promoter in asymmetric additions of phenylacetylene to ketones, achieving good yields and moderate enantioselectivities (Ding et al., 2006).

Structure Directing Agent in Microporous Material Synthesis

This compound has also been used as a structure directing agent in the synthesis of microporous materials. For instance, (S)-(−)-N-benzylpyrrolidine-2-methanol has effectively directed the crystallization of various aluminophosphates with potential catalytic properties (Gómez-Hortigüela et al., 2007).

Asymmetric Autocatalysis

In asymmetric autocatalysis, derivatives of (1-Benzylpyrrolidin-3-yl)methanol like Diphenyl(1-methylpyrrolidin-2-yl)methanol have been used as chiral catalysts. These catalysts have enabled high enantiomeric excesses in the addition of dialkylzincs to aldehydes (Soai & Shibata, 1997).

Corrosion Inhibition

Compounds like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, which are derivatives of (1-Benzylpyrrolidin-3-yl)methanol, have been investigated as corrosion inhibitors for metals in acidic mediums. These derivatives can effectively prevent corrosion by adsorbing onto metal surfaces (Ma et al., 2017).

Synthesis of Crystalline Microporous Aluminophosphates

(S)-(−)-N-benzylpyrrolidine-2-methanol hasalso been involved in the synthesis of crystalline microporous aluminophosphates, demonstrating its versatility as a structure-directing agent. This compound has been used to direct the crystallization of AFI-type structures in aluminophosphates, leading to materials with potential applications in catalysis (Gómez-Hortigüela et al., 2007).

Study of Supramolecular Chemistry in Microporous Material Synthesis

The supramolecular chemistry of (1-Benzylpyrrolidin-3-yl)methanol derivatives has been studied in the context of directing the synthesis of nanoporous aluminophosphates. This research provides insights into the role of these molecules in forming supramolecular aggregates, which influence the structure and properties of the resulting microporous materials (Gómez-Hortigüela et al., 2009).

Antagonist and Anticonvulsant Properties

Benzylpyrrolidine amides, related to (1-Benzylpyrrolidin-3-yl)methanol, have been synthesized and evaluated for their potential pharmacological properties. These compounds have been studied for their antagonist and anticonvulsant effects, indicating the broad scope of (1-Benzylpyrrolidin-3-yl)methanol derivatives in medicinal chemistry (Valenta et al., 1996).

Safety And Hazards

“(1-Benzylpyrrolidin-3-yl)methanol” is classified as Acute Tox. 3 Oral . The hazard statements include H301: Toxic if swallowed . The precautionary statements include P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

(1-benzylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQBJDSKDWQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409189
Record name (1-benzylpyrrolidin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidin-3-yl)methanol

CAS RN

5731-17-9
Record name (1-benzylpyrrolidin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5731-17-9
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Synthesis routes and methods I

Procedure details

First, N-benzyl-pyrrolidine-3-methanol was prepared as follows. Methyl N-benzyl-5-oxo-pyrrolidine-3-carboxylate (11.66 g, 50 mmol) was dissolved in diethyl ether and cooled to 0° C. This solution was added to a 0° C. suspension of lithium aluminum hydride in diethyl ether under nitrogen atmosphere. After addition, the mixture was refluxed for 1 hr. and then cooled with an ice bath. To quench the reaction, sodium sulfate decahydrate was added and the mixture was stirred for 1 hr. After filtration, the filtrate was collected, and concentrated to dryness to give N-Benzyl-pyrrolidine-3-methanol. ESMS (C12H17NO): calcd. 191.13; obsd. 192–2 [M+H]+. Retention time (anal. HPLC: 10–70% MeCN/H2O over 5 min)=0.95 min.
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11.66 g
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Synthesis routes and methods II

Procedure details

To a cold (0° C.) suspension of lithium aluminum hydride (2.44 g, 64 mmol) in THF (40 mL) was added methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (5.00 g, 21 mmol). The reaction mixture was stirred at room temperature for 5 hrs. To the reaction mixture were added water (2.5 mL), 15% aqueous sodium hydroxide solution (2.5 mL), and water (7.5 mL), successively. The mixture was filtered through Celite®. The filtrate was concentrated under reduced pressure to give (1-benzyl-3-pyrrolidinyl)methanol. (4.16 g, yield; quant.)
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2.44 g
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5 g
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Synthesis routes and methods III

Procedure details

A suspension of lithium aluminum hydride (7.50 g) in 150 ml THF was cooled to -5° C. A solution of methyl 1-benzyl-5-oxo-3-pyrrolidine carboxylate (0.064 moles, 15.0 g) in THF was added dropwise. The mixture was heated to 40° C. for 16 hours. Water (25 ml) was added. The mixture was filtered and extracted with ether. The organic phase was washed with water, dried over sodium sulfate and concentrated to yield 11.65 g of N-benzyl-3-hydroxymethylpyrrolidine. (MS) The alcohol (0.06 moles, 11.5 g) in 75 ml 2N sulfuric acid was added dropwise to a stirred solution of chromium dioxide (0.15 moles, 15.0 g) in 100 ml 2N sulfuric acid. The solution was stirred at room temperature for 16 hours. The solution was treated with barium hydroxide hydrate (0.317 mmoles, 100 g) in 250 ml hot water. The solid was filtered and washed with water. The aqueous solution was extracted with ether. Carbon dioxide was bubbled through the solution until the pH was 7.0. The solution was filtered and concentrated to yield 4.5 g of N-benzyl-3-pyrrolidinecarboxylic acid. (MS) The oil was dissolved in 50 ml methanol. Dry HCl gas was bubbled through the solution. The solution was heated to near reflux for 4 hours and concentrated. The residue was neutralized with aqueous sodium bicarbonate. The product was extracted with ether, dried and concentrated to yield 3.0 g of methyl N-benzyl-3-pyrrolidinecarboxylate.
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7.5 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
DG van Greunen, W Cordier, M Nell… - European Journal of …, 2017 - Elsevier
A series of twenty seven acetylcholinesterase inhibitors, as potential agents for the treatment of Alzheimer's disease, were designed and synthesised based upon previously unexplored …
Number of citations: 44 www.sciencedirect.com

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